4,6-Dibromo-3-phenylpyridazine
Overview
Description
4,6-Dibromo-3-phenylpyridazine is a heterocyclic compound with the molecular formula C₁₀H₆Br₂N₂ and a molecular weight of 313.98 g/mol . This compound belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .
Preparation Methods
The synthesis of 4,6-Dibromo-3-phenylpyridazine typically involves the bromination of 3-phenylpyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4,6-Dibromo-3-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology and Medicine: Pyridazine derivatives, including 4,6-Dibromo-3-phenylpyridazine, have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-phenylpyridazine and its derivatives involves interactions with various molecular targets. These compounds can inhibit specific enzymes or receptors, leading to their pharmacological effects. For example, some pyridazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The exact pathways and targets depend on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
4,6-Dibromo-3-phenylpyridazine can be compared with other pyridazine derivatives, such as:
4,5-Dihydro-6-phenylpyridazin-3(2H)-one: Known for its cardiovascular effects and used in the treatment of heart failure.
3,6-Diphenylpyridazine: Exhibits antimicrobial and anticancer activities.
4,5-Dihydro-3(2H)-pyridazinone: A versatile pharmacophore with a wide range of biological activities, including antihypertensive and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Properties
IUPAC Name |
4,6-dibromo-3-phenylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXZJNHOAOKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598509 | |
Record name | 4,6-Dibromo-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40020-06-2 | |
Record name | 4,6-Dibromo-3-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40020-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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